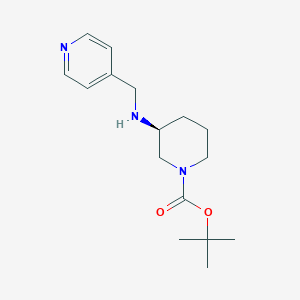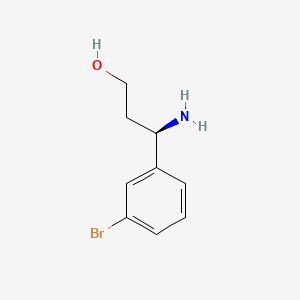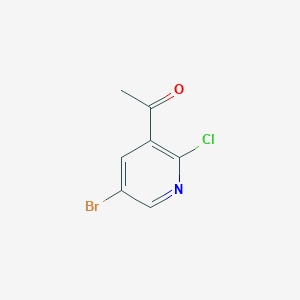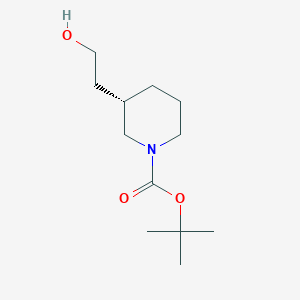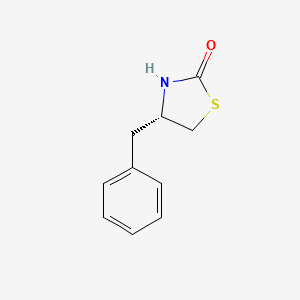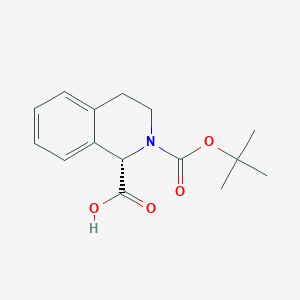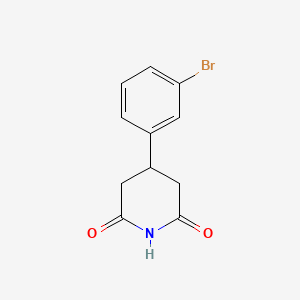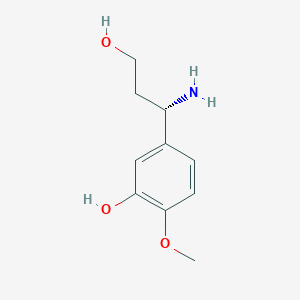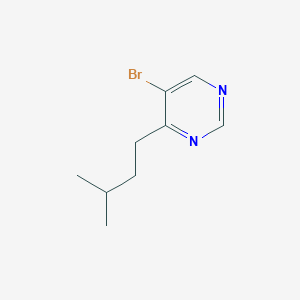
5-Bromo-4-isopentylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Bromo-4-isopentylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also used in pharmaceuticals. The presence of a bromine atom and an isopentyl group in the molecule suggests that it could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through various methods. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to regioselective displacement and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Similarly, bromination of 2,4-diamino-6-hydroxypyrimidines can yield 5-bromo derivatives, which are important intermediates in the synthesis of antiviral agents . These methods indicate that brominated pyrimidines can be synthesized through halogenation and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized by various spectroscopic and crystallographic techniques. X-ray crystallography analysis has been used to study the crystal structure of such compounds, revealing the presence of intramolecular hydrogen bonds and the stabilization of the crystal structure by water clusters . Additionally, the crystal structure of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, has been characterized, showing short intermolecular connections and atom-to-atom interactions .
Chemical Reactions Analysis
Brominated pyrimidines can undergo various chemical reactions due to the presence of reactive sites in the molecule. For example, the aminolysis of bromopyrimidines with isopentylamine can lead to the formation of isopentyl-aminopyrimidines . The bromine atom in the pyrimidine ring can act as a good leaving group, facilitating nucleophilic substitution reactions that can be used to introduce various substituents into the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines can be studied using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis. These techniques provide information about molecular geometry, vibrational wavenumbers, electronic properties, and chemical shifts . The presence of a bromine atom significantly affects the reactivity and properties of the pyrimidine ring, as seen in the relative reactivities of chloro-, bromo-, and iodo-pyrimidines . Additionally, thermal analysis can reveal the stability of these compounds under various conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-(3-methylbutyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNXLDSTEUTQCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC=NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650039 |
Source


|
| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-isopentylpyrimidine | |
CAS RN |
951884-42-7 |
Source


|
| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)
![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)
![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)
![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)
![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
